JNJ-38877605

Description

JNJ-38877605 has been used in trials studying the treatment of Neoplasms.

c-Met Inhibitor this compound is an orally bioavailable, small-molecule receptor tyrosine kinase inhibitor with potential antineoplastic activity. c-Met inhibitor this compound selectively inhibits c-Met, a receptor tyrosine kinase (RTK) involved in cancer cell survival and invasiveness, and tumor angiogenesis. c-Met is also known as hepatocyte growth factor receptor (HGFR).

Properties

IUPAC Name |

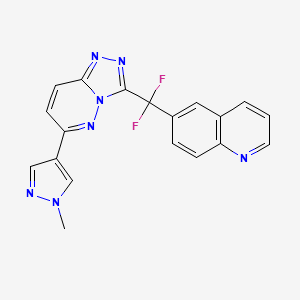

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWCBEOAFGHNNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677253 | |

| Record name | 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943540-75-8 | |

| Record name | 6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943540-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JNJ-38877605 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943540758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-38877605 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13113 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-38877605 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15UDG410PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JNJ-38877605: A Technical Guide to its c-Met Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38877605 is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] Extensive preclinical investigations demonstrated its ability to inhibit both HGF-stimulated and constitutively active c-Met phosphorylation, leading to the suppression of downstream signaling pathways implicated in cell proliferation, survival, and invasion.[2] In cellular assays, this compound exhibited low nanomolar efficacy in inhibiting c-Met activity and cell growth in c-Met dependent cancer cell lines.[2] Furthermore, in vivo studies using a GTL16 gastric carcinoma xenograft model showed significant tumor growth inhibition and modulation of plasma biomarkers. Despite promising preclinical activity, the clinical development of this compound was terminated in Phase I due to species-specific renal toxicity. This toxicity was attributed to the formation of insoluble metabolites generated by aldehyde oxidase, an enzyme with differing activity between preclinical species and humans. This document provides a comprehensive technical overview of the c-Met inhibition pathway of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: c-Met Inhibition

This compound exerts its therapeutic effect by directly targeting the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor. As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the c-Met kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling cascades. This inhibition is highly selective, with this compound demonstrating over 600-fold greater potency for c-Met compared to a panel of over 200 other tyrosine and serine-threonine kinases.

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways crucial for cell growth, survival, and motility.

Signaling Pathways Downstream of c-Met

The primary signaling cascades activated by c-Met include:

-

RAS/MAPK Pathway: This pathway is centrally involved in cell proliferation and differentiation.

-

PI3K/AKT Pathway: This cascade plays a critical role in cell survival by inhibiting apoptosis.

-

STAT3 Pathway: Activation of STAT3 is associated with cell proliferation and survival.

-

FAK/Paxillin Pathway: This pathway is involved in cell motility and invasion.

By blocking the initial autophosphorylation of c-Met, this compound effectively abrogates the activation of these downstream pathways, thereby inhibiting the oncogenic signaling driven by an overactive c-Met receptor.

Figure 1: this compound Inhibition of the c-Met Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Assay Type | Reference |

| c-Met IC50 | 4 nM | Biochemical Kinase Assay | |

| Selectivity | >600-fold vs. >200 kinases | Kinase Panel Screening |

Table 1: Biochemical Activity of this compound.

| Cell Line | IC50 (nM) | Assay Type | Reference |

| EBC1 (NSCLC) | 9.5 | Proliferation Assay (72h) | |

| MKN45 (Gastric) | 10.9 | Proliferation Assay (72h) | |

| SNU5 (Gastric) | 15.8 | Proliferation Assay (72h) |

Table 2: In Vitro Cellular Proliferation IC50 Values for this compound.

| Biomarker | Change in Plasma Levels | Animal Model | Treatment | Reference |

| Human IL-8 | Decrease from 0.150 ng/mL to 0.050 ng/mL | GTL16 Xenograft (nu/nu mice) | 40 mg/kg/day p.o. for 72h | |

| Human GROα | Decrease from 0.080 ng/mL to 0.030 ng/mL | GTL16 Xenograft (nu/nu mice) | 40 mg/kg/day p.o. for 72h | |

| Human uPAR | >50% reduction | GTL16 Xenograft (nu/nu mice) | 40 mg/kg/day p.o. for 72h |

Table 3: In Vivo Pharmacodynamic Biomarker Modulation by this compound.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments to characterize this compound.

Biochemical c-Met Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound on the c-Met kinase.

Methodology: A standard biochemical kinase assay format, such as a radiometric or luminescence-based assay, is employed.

-

Reagents: Recombinant human c-Met kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP (radiolabeled or non-radiolabeled depending on the assay format), this compound at various concentrations, kinase assay buffer.

-

Procedure:

-

The c-Met enzyme is incubated with varying concentrations of this compound in the kinase assay buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular c-Met Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit c-Met phosphorylation in a cellular context.

Methodology: Western blotting is a common method for this assessment.

-

Cell Culture: c-Met dependent cancer cell lines (e.g., GTL16, EBC1, MKN45) are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration. For HGF-stimulated models, cells are serum-starved prior to treatment and then stimulated with HGF.

-

Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated c-Met (p-c-Met).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The membrane is then stripped and re-probed with an antibody for total c-Met as a loading control.

-

-

Data Analysis: The band intensities for p-c-Met and total c-Met are quantified using densitometry software. The ratio of p-c-Met to total c-Met is calculated to determine the extent of inhibition.

Figure 2: Western Blot Workflow for c-Met Phosphorylation Analysis.

In Vivo GTL16 Xenograft Model

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of this compound in a preclinical animal model.

Methodology:

-

Animal Model: 6-week-old female immunodeficient nu/nu mice are used.

-

Tumor Implantation: GTL16 human gastric carcinoma cells are inoculated subcutaneously into the flank of the mice.

-

Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into vehicle control and treatment groups. This compound is administered orally (p.o.) at a dose of 40 mg/kg/day.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Pharmacodynamic Analysis: At the end of the treatment period, blood samples are collected for the analysis of plasma biomarkers such as IL-8, GROα, and uPAR using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group. Biomarker levels are compared between the groups to assess the pharmacodynamic effects of the drug.

Aldehyde Oxidase Metabolite Analysis

Objective: To investigate the metabolism of this compound by aldehyde oxidase.

Methodology:

-

In Vitro Metabolism: this compound is incubated with liver cytosol or S9 fractions from different species (human, rabbit, rat, dog) in the presence of necessary cofactors.

-

Metabolite Identification: The reaction mixtures are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed.

-

In Vivo Metabolite Profiling: Plasma and urine samples from preclinical species and humans treated with this compound are analyzed by LC-MS to determine the in vivo metabolite profiles.

-

Data Analysis: The metabolic profiles are compared across species to identify any species-specific metabolites. The role of aldehyde oxidase is confirmed by using specific inhibitors of the enzyme in the in vitro assays.

The Challenge of Species-Specific Toxicity

The clinical development of this compound was halted due to unexpected renal toxicity observed in a Phase I clinical trial. This toxicity was not predicted by preclinical studies in rats and dogs. Subsequent investigations revealed that the toxicity was caused by the formation of poorly soluble metabolites of this compound.

The key enzyme responsible for the formation of these nephrotoxic metabolites was identified as aldehyde oxidase. Importantly, the activity of this enzyme varies significantly between different species. Humans and rabbits exhibit high aldehyde oxidase activity, leading to the formation of the insoluble metabolites, while rats and dogs have much lower activity, which is why the toxicity was not observed in the initial preclinical safety studies. This unfortunate outcome highlights the critical importance of understanding inter-species differences in drug metabolism during preclinical development.

Figure 3: Species-Specific Metabolism and Toxicity of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the c-Met receptor tyrosine kinase with demonstrated preclinical anti-tumor activity. Its mechanism of action involves the direct inhibition of c-Met autophosphorylation, leading to the blockade of key downstream signaling pathways that drive cancer cell proliferation, survival, and invasion. While its clinical development was unfortunately terminated due to unforeseen species-specific renal toxicity, the study of this compound has provided valuable insights into the therapeutic targeting of c-Met and has underscored the critical importance of thoroughly investigating inter-species differences in drug metabolism during the preclinical phase of drug development. The data and protocols presented in this guide serve as a comprehensive resource for researchers in the field of oncology and drug discovery.

References

JNJ-38877605: A Technical Guide to its ATP-Competitive Binding with c-Met

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JNJ-38877605, a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism: ATP-Competitive Inhibition of c-Met

This compound functions as a small-molecule inhibitor that directly competes with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of the c-Met receptor.[1][2][3] This binding prevents the autophosphorylation of the receptor, a critical step in its activation.[1][2] By blocking this initial activation step, this compound effectively abrogates the downstream signaling cascades that are typically initiated by the binding of its ligand, hepatocyte growth factor (HGF). The aberrant activation of the HGF/c-Met signaling pathway is a known driver in the proliferation, survival, migration, and invasion of various cancer cells.

This compound has demonstrated high selectivity for c-Met, with an in vitro IC50 value of approximately 4 nM. It exhibits over 600-fold selectivity for c-Met compared to a large panel of other tyrosine and serine-threonine kinases, highlighting its specificity. This selectivity is crucial for minimizing off-target effects and associated toxicities. The binding of this compound to the ATP-binding site of the c-Met kinase is characterized by high affinity, leading to a slow dissociation rate.

However, the clinical development of this compound was halted due to renal toxicity observed in a Phase I clinical trial. This toxicity was found to be caused by the formation of insoluble metabolites through species-specific metabolism, primarily mediated by aldehyde oxidase.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across various assays.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | IC50 (nM) | Selectivity | Reference |

| c-Met | Kinase Inhibition Assay | 4 | >600-fold vs. other kinases | |

| c-Met | Kinase Inhibition Assay | 4.7 | >833-fold vs. Fms kinase |

Table 2: Cellular Activity

| Cell Line | Assay Type | IC50 (nM) | Effect | Reference |

| EBC1 | Proliferation Assay | 9.5 | Inhibition of cell growth | |

| MKN45 | Proliferation Assay | 10.9 | Inhibition of cell growth | |

| SNU5 | Proliferation Assay | 15.8 | Inhibition of cell growth | |

| GTL16, EBC1, NCI-H1993, MKN45 | Phosphorylation Assay | - | Reduction of Met and RON phosphorylation | |

| A549 | Phosphorylation Assay | - | Inhibition of CPNE1-induced MET signaling | |

| 3T3-L1 | Lipid Accumulation | - | Reduced lipid accumulation and triglyceride content |

Table 3: In Vivo Efficacy

| Xenograft Model | Dose | Effect | Reference |

| GTL16 | 40 mg/kg/day (oral) | Decrease in plasma IL-8, GROα, and uPAR | |

| RU-P melanoma | 20 mg/kg | 6-fold reduction in tumor size, 80% reduction in blood vessels | |

| U251 glioma, MDA-MB-231 breast cancer | 50 mg/kg | Sensitization to radiotherapy, increased apoptosis |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro c-Met Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the c-Met kinase.

Materials:

-

Recombinant human c-Met kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well white plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Prepare a master mix containing the c-Met kinase and the peptide substrate in kinase buffer. Add 10 µL of this mix to each well.

-

Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

-

Prepare an ATP solution in kinase buffer. Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for c-Met.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular c-Met Phosphorylation Assay

This assay determines the effect of this compound on the phosphorylation of c-Met in a cellular context.

Materials:

-

Cancer cell line with activated c-Met (e.g., GTL-16, MKN-45)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (in DMSO)

-

Hepatocyte Growth Factor (HGF), if stimulating non-constitutively active cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and a secondary antibody conjugated to HRP.

-

Western blot reagents and equipment or ELISA-based assay kit.

Procedure (Western Blot):

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Treat the cells with various concentrations of this compound for 2 hours.

-

If required, stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-c-Met antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of phosphorylated c-Met.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., EBC1, MKN45, SNU5)

-

Cell culture medium

-

This compound (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT, resazurin)

-

96-well clear or opaque-walled plates

Procedure (CellTiter-Glo®):

-

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.

In Vivo Xenograft Tumor Growth Study

This study evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Cancer cell line (e.g., GTL16)

-

Matrigel (optional, to aid tumor formation)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 40 mg/kg) or vehicle to the respective groups daily via oral gavage.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of this compound.

Visualizations

The following diagrams illustrate the c-Met signaling pathway and a general workflow for a kinase inhibition assay.

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Caption: General workflow for an in vitro kinase inhibition assay.

References

- 1. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Selectivity Profile of JNJ-38877605

This technical guide provides a comprehensive overview of the selectivity profile, mechanism of action, and associated experimental methodologies for this compound, a potent and highly selective c-MET kinase inhibitor. While its clinical development was halted due to species-specific toxicity, the compound remains a significant tool for preclinical research into c-MET signaling.

Introduction to this compound

This compound is an orally bioavailable, small-molecule, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2][3][4] The c-MET pathway, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion.[5] Dysregulation of this pathway through mutation, amplification, or overexpression is implicated in the progression of various human cancers, making c-MET a compelling target for therapeutic intervention. This compound was developed to selectively inhibit this kinase. However, further clinical development was precluded by the discovery of renal toxicity caused by the formation of species-specific insoluble metabolites.

Selectivity Profile of this compound

This compound demonstrates exceptional selectivity for c-MET. In comprehensive kinase panel screening, it was found to be significantly more potent against c-MET than other kinases.

Table 1: Quantitative Kinase Inhibition Data for this compound

| Target Kinase | Inhibition Value (IC50) | Selectivity Fold | Notes |

| c-MET | 4.0 nM - 4.7 nM | - | ATP-competitive inhibition. |

| Fms | Not specified | >833-fold vs. c-MET | The next most potently inhibited kinase in a panel of 246. |

| RON | Not specified | Not specified | Phosphorylation is significantly reduced by 500 nM this compound in cellular assays. |

| Other Kinases | Not specified | >600-fold vs. c-MET | Based on a screening panel of over 200-250 diverse tyrosine and serine-threonine kinases. |

Mechanism of Action and Signaling Pathway

This compound functions by binding to the ATP-binding site of the c-MET kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways. The binding is characterized by high affinity and slow reversibility. The primary signaling cascades inhibited by blocking c-MET include the PI3K/AKT, RAS/MAPK, and STAT pathways, which are critical for tumor cell growth and survival.

References

- 1. abmole.com [abmole.com]

- 2. Facebook [cancer.gov]

- 3. The c-Met tyrosine kinase inhibitor this compound causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-38877605: A Potent and Selective c-Met Kinase Inhibitor for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and inhibitory characteristics of JNJ-38877605, a selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The information presented herein is intended to support preclinical research and drug development efforts targeting oncogenic pathways driven by aberrant c-Met signaling.

Core Efficacy: In Vitro Potency and IC50

This compound is a highly potent small molecule inhibitor of c-Met kinase activity. Multiple in vitro studies have demonstrated its ability to inhibit c-Met phosphorylation and downstream signaling at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) for this compound against c-Met has been consistently reported in the low nanomolar range, underscoring its significant potential as a research tool and a developmental candidate.

Quantitative In Vitro Potency Data

The following table summarizes the key in vitro potency metrics for this compound against its primary target, the c-Met kinase.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 4 nM | c-Met | Biochemical Kinase Assay | [1] |

| IC50 | 4.7 nM | c-Met Kinase | In Vitro Kinase Assay | [2][3] |

This compound exhibits remarkable selectivity for c-Met over a broad range of other kinases, a critical attribute for a targeted therapeutic agent.[1]

Mechanism of Action: Targeting the c-Met Signaling Cascade

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Met kinase domain.[1] This direct competition prevents the phosphorylation of the kinase, thereby inhibiting its activation and the subsequent downstream signaling cascades that are crucial for cancer cell proliferation, survival, migration, and invasion. The inhibition of c-Met phosphorylation by this compound has been demonstrated in various cancer cell lines.

c-Met Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical HGF/c-Met signaling pathway and the point of intervention for this compound.

Caption: c-Met signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed and robust experimental design is paramount for the accurate determination of in vitro potency. The following sections outline representative protocols for both biochemical and cell-based assays to evaluate the inhibitory activity of this compound on c-Met kinase.

Biochemical c-Met Kinase Assay (Representative Protocol)

This protocol describes a generic, yet comprehensive, method for determining the IC50 of this compound against purified c-Met kinase in a biochemical format.

Objective: To quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant c-Met kinase.

Materials:

-

Recombinant human c-Met kinase (active)

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine 5'-triphosphate)

-

This compound (serially diluted in DMSO)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or HTRF®)

-

384-well assay plates (low volume, white)

-

Plate reader capable of luminescence or fluorescence detection

Workflow:

Caption: Workflow for a biochemical c-Met kinase assay.

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, typically starting from a high concentration (e.g., 10 mM).

-

Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

-

Enzyme Addition: Add an appropriate concentration of recombinant c-Met kinase, diluted in kinase buffer, to all wells.

-

Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

Reaction Initiation: Add the substrate and ATP mixture to all wells to start the kinase reaction. The final ATP concentration should be close to its Km value for c-Met.

-

Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Signal Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.

-

Data Acquisition: After the appropriate incubation time for signal development, read the plate on a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based c-Met Autophosphorylation Assay (Representative Protocol)

This protocol provides a framework for assessing the inhibitory effect of this compound on c-Met autophosphorylation in a cellular context.

Objective: To measure the inhibition of ligand-induced or constitutive c-Met phosphorylation in a relevant cancer cell line.

Materials:

-

Human cancer cell line with c-Met expression (e.g., MKN-45, GTL-16, or EBC-1)

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

Hepatocyte Growth Factor (HGF), if stimulating the pathway

-

Lysis buffer with protease and phosphatase inhibitors

-

Assay for phosphorylated c-Met (e.g., ELISA, HTRF®, or Western blot)

-

96-well cell culture plates

Workflow:

Caption: Workflow for a cell-based c-Met autophosphorylation assay.

Procedure:

-

Cell Culture: Seed the chosen cell line in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Serum Starvation: To reduce basal signaling, replace the growth medium with a low-serum or serum-free medium and incubate for 4-24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours. Include DMSO-only wells as controls.

-

HGF Stimulation (if applicable): For cell lines that require ligand stimulation, add HGF to the appropriate wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and then add lysis buffer containing protease and phosphatase inhibitors.

-

Lysate Analysis: Collect the cell lysates and quantify the amount of phosphorylated c-Met using a suitable detection method such as a phospho-c-Met specific ELISA, HTRF® assay, or by Western blotting.

-

Data Analysis: Normalize the phosphorylated c-Met signal to the total protein concentration or total c-Met levels. Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of c-Met kinase, demonstrating significant in vitro activity at low nanomolar concentrations. The detailed methodologies provided in this guide offer a robust framework for researchers to independently verify its potency and further investigate its mechanism of action in various preclinical models. The high selectivity and potent activity of this compound make it an invaluable tool for elucidating the role of c-Met signaling in cancer and for the development of novel therapeutic strategies.

References

Preclinical Antitumor Activity of JNJ-38877605: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase (RTK).[1][2] The c-Met pathway plays a crucial role in cell survival, proliferation, invasion, and angiogenesis, and its aberrant activation is implicated in the tumorigenesis of various cancers.[1][2] this compound was developed to target this pathway and has demonstrated preclinical antitumor activity in a range of cancer models.[2] However, its clinical development was halted due to species-specific renal toxicity observed in a Phase I trial. This technical guide provides a comprehensive summary of the publicly available preclinical data on the antitumor activity of this compound.

Mechanism of Action

This compound is an ATP-competitive inhibitor of c-Met, binding to the kinase domain with high affinity. It exhibits high selectivity for c-Met, with an in vitro IC50 of 4 nM and over 600-fold selectivity against a panel of more than 200 other tyrosine and serine-threonine kinases. The compound effectively inhibits both hepatocyte growth factor (HGF)-stimulated and constitutively activated c-Met phosphorylation. By blocking the kinase activity of c-Met, this compound disrupts downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, thereby inhibiting key cellular processes that drive tumor growth and progression.

c-Met Signaling Pathway Inhibition by this compound```dot

General workflow for preclinical assessment of a kinase inhibitor like this compound.

In Vitro c-Met Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the c-Met kinase.

Materials:

-

Recombinant human c-Met kinase

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (serially diluted)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the c-Met enzyme and peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot for c-Met Phosphorylation

Objective: To assess the effect of this compound on c-Met phosphorylation in cancer cells.

Materials:

-

Cancer cell lines (e.g., GTL16, MKN45)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle for a specified time.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total c-Met and a loading control (e.g., β-actin) to ensure equal protein loading.

Cell Viability Assay

Objective: To determine the IC50 of this compound for cell proliferation in cancer cell lines.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percent viability against the log concentration of this compound and fitting the data to a dose-response curve.

Mouse Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation (e.g., GTL16)

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by western blot or immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion

This compound is a potent and selective c-Met inhibitor that demonstrated promising preclinical antitumor activity in various cancer models. Its ability to inhibit c-Met phosphorylation and downstream signaling translated to antiproliferative effects in vitro and tumor growth inhibition in vivo. Despite its promising preclinical profile, the clinical development of this compound was terminated due to unforeseen renal toxicity in humans. The preclinical data summarized in this guide, however, remains a valuable resource for researchers in the field of c-Met targeted therapy and highlights the importance of thorough preclinical safety and metabolism studies in drug development. The challenges encountered with this compound have provided critical insights that can inform the design and development of future c-Met inhibitors with improved safety profiles.

References

JNJ-38877605: A Technical Guide to its Inhibition of HGF-Stimulated c-Met Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potent and selective c-Met inhibitor, JNJ-38877605, with a specific focus on its effect on Hepatocyte Growth Factor (HGF)-stimulated c-Met phosphorylation. This document details the mechanism of action, quantitative inhibition data, and comprehensive experimental protocols relevant to the study of this compound.

Introduction to this compound and the HGF/c-Met Signaling Axis

The HGF/c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, motility, migration, and invasion.[1] Dysregulation of this pathway, often through overexpression or mutation of the c-Met receptor tyrosine kinase, is implicated in the progression of numerous cancers.[1] this compound is an orally bioavailable, small-molecule, ATP-competitive inhibitor of c-Met.[2][3] It selectively binds to the ATP-binding site of the c-Met kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[2]

Mechanism of Action: Inhibition of c-Met Phosphorylation

This compound exhibits high selectivity for c-Met, with an in vitro IC50 value of approximately 4 nM. Its selectivity is reported to be over 600-fold greater for c-Met compared to a panel of more than 200 other tyrosine and serine-threonine kinases. The binding of HGF to c-Met induces receptor dimerization and trans-autophosphorylation of key tyrosine residues in the kinase domain, including Tyr1234 and Tyr1235, and the C-terminal docking site, such as Tyr1349. This phosphorylation cascade creates binding sites for downstream effector proteins, initiating multiple signaling pathways. This compound effectively blocks this initial phosphorylation step, thereby inhibiting both HGF-stimulated and constitutively active c-Met signaling.

Quantitative Data: Inhibition of c-Met Phosphorylation

The inhibitory activity of this compound on c-Met phosphorylation has been demonstrated in various cancer cell lines. The following tables summarize the available quantitative data.

| Parameter | Value | Reference |

| IC50 (c-Met kinase) | 4 nM | |

| Selectivity | >600-fold vs. >200 other kinases |

| Cell Line | Cancer Type | c-Met Status | This compound Concentration | Effect on c-Met Phosphorylation | Reference |

| GTL-16 | Gastric Adenocarcinoma | Amplified and Overexpressed | 500 nM | Significant reduction | |

| EBC-1 | Non-Small Cell Lung Cancer | MET Amplified | 500 nM | Significant reduction | |

| NCI-H1993 | Non-Small Cell Lung Cancer | MET Amplified | 500 nM | Significant reduction | |

| MKN-45 | Gastric Carcinoma | MET Amplified | 500 nM | Significant reduction |

Experimental Protocols

Detailed methodologies for assessing the inhibitory effect of this compound on HGF-stimulated c-Met phosphorylation are provided below.

Cell Culture and HGF Stimulation

-

Cell Lines: GTL-16 (gastric adenocarcinoma with c-Met amplification) and EBC-1 (non-small cell lung cancer with c-Met amplification) are commonly used models.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Serum Starvation: To reduce basal levels of receptor phosphorylation, cells are serum-starved for 16-24 hours in a medium containing 0.5% BSA prior to stimulation.

-

Inhibitor Treatment: this compound, dissolved in DMSO, is added to the serum-free medium at various concentrations for a pre-incubation period of 1-4 hours. A vehicle control (DMSO) is run in parallel.

-

HGF Stimulation: Recombinant human HGF is added to the culture medium at a final concentration of 50-100 ng/mL for 5-15 minutes to induce c-Met phosphorylation. An unstimulated control is also included.

Western Blotting for Phospho-c-Met

-

Cell Lysis: Following treatment and stimulation, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-c-Met (e.g., Tyr1234/1235) and total c-Met, diluted in 5% BSA/TBST.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

-

Densitometry: Band intensities are quantified using image analysis software, and the ratio of phospho-c-Met to total c-Met is calculated to determine the extent of inhibition.

ELISA for Phospho-c-Met

-

Principle: A sandwich ELISA is used to quantify the levels of phosphorylated c-Met in cell lysates.

-

Procedure:

-

A 96-well plate is coated with a capture antibody specific for total c-Met.

-

Cell lysates, prepared as described for Western blotting, are added to the wells and incubated to allow the capture of c-Met protein.

-

After washing, a detection antibody specific for phospho-c-Met (e.g., pTyr1234/1235) is added.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

-

A substrate solution is added to produce a colorimetric or fluorometric signal that is proportional to the amount of phosphorylated c-Met.

-

The absorbance or fluorescence is read using a microplate reader.

-

-

Data Analysis: A standard curve is generated using a recombinant phosphorylated c-Met standard to determine the concentration of phospho-c-Met in the samples. The results are often normalized to the total protein concentration of the lysate.

Visualizations

HGF/c-Met Signaling Pathway

Caption: HGF/c-Met signaling and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

Caption: Workflow for assessing this compound's effect on c-Met phosphorylation.

References

JNJ-38877605: A c-Met Inhibitor's Role in the Regulation of Lipid Accumulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of JNJ-38877605, a potent and selective c-Met inhibitor, in the context of lipid accumulation. The information presented is targeted toward researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is an orally active, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase with an IC50 of 4 nM.[1] While primarily investigated for its anti-tumor activities, recent research has unveiled a significant role for this compound in the regulation of lipid metabolism. Specifically, studies have demonstrated that inhibition of c-Met signaling by this compound in preadipocytes leads to a marked reduction in lipid accumulation and triglyceride content. This effect is mediated through the modulation of key adipogenic regulators and the activation of the AMPK signaling pathway. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways associated with the lipid-lowering effects of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters related to lipid accumulation in 3T3-L1 preadipocytes.

Table 1: Effect of this compound on Triglyceride Content and Cell Viability in 3T3-L1 Cells

| Treatment | Concentration (µM) | Triglyceride Content (% of Control) | Cell Viability (% of Control) |

| Control (DMSO) | - | 100 | 100 |

| This compound | 5 | ~75 | ~100 |

| This compound | 10 | ~50 | ~100 |

| This compound | 20 | ~30* | ~100 |

*p < 0.05 vs. control. Data is extrapolated from graphical representations in the source material and presented as an approximation.

Table 2: Effect of this compound on the Expression of Adipogenic Regulators in 3T3-L1 Cells (Day 8 of Differentiation)

| Target Protein/Gene | This compound (20 µM) - Protein Expression (% of Control) | This compound (20 µM) - mRNA Expression (% of Control) |

| p-c-Met (Y1234/1235) | Significantly Reduced | Not Applicable |

| c-Met | No Significant Change | No Significant Change |

| C/EBP-α | Significantly Reduced | Significantly Reduced |

| PPAR-γ | Significantly Reduced | Significantly Reduced |

| FAS | Significantly Reduced | Significantly Reduced |

| ACC | Significantly Reduced | Not Reported |

| Perilipin A | Significantly Reduced* | Not Reported |

*p < 0.05 vs. control. "Significantly Reduced" indicates a statistically significant decrease as reported in the source study.

Table 3: Effect of this compound on AMPK Signaling Pathway in 3T3-L1 Cells (Day 8 of Differentiation)

| Target Protein | This compound (20 µM) - Protein Expression (% of Control) |

| p-AMPK | Significantly Increased |

| AMPK | No Significant Change |

| p-LKB-1 | Significantly Increased |

| LKB-1 | No Significant Change |

*p < 0.05 vs. control. "Significantly Increased" indicates a statistically significant increase as reported in the source study.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research investigating this compound and lipid accumulation.

Cell Culture and Adipocyte Differentiation of 3T3-L1 Cells

-

Cell Culture: Murine 3T3-L1 preadipocytes are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Initiation of Differentiation: Two days post-confluence (Day 0), differentiation is induced by treating the cells with a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin in DMEM with 10% FBS.

-

Maintenance: On Day 2, the medium is replaced with DMEM containing 10% FBS and 1.7 µM insulin. From Day 4 onwards, the cells are maintained in DMEM with 10% FBS, with the medium being refreshed every two days. Full differentiation is typically observed by Day 8.

This compound Treatment

This compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For treatment, the stock solution is diluted in the culture medium to the desired final concentrations (e.g., 5, 10, or 20 µM). The final concentration of DMSO in the culture medium is maintained at or below 0.1%. Control cells are treated with an equivalent amount of DMSO.

Lipid Accumulation Assays

-

Oil Red O Staining:

-

On Day 8 of differentiation, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.

-

After washing with water, the cells are stained with a filtered Oil Red O solution (0.21% in 60% isopropanol) for 10 minutes.

-

The stained cells are washed with water, and the lipid droplets are visualized by microscopy.

-

For quantification, the stained lipid droplets are eluted with isopropanol, and the absorbance is measured at 520 nm.

-

-

AdipoRed Assay:

-

Intracellular triglyceride content is quantified using the AdipoRed™ assay kit according to the manufacturer's instructions.

-

Briefly, the culture medium is removed, and the cells are washed with PBS.

-

AdipoRed™ reagent, diluted in PBS, is added to each well, and the plate is incubated at room temperature for 10 minutes.

-

The fluorescence is measured with an excitation wavelength of 485 nm and an emission wavelength of 572 nm.

-

Western Blot Analysis

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated with primary antibodies against c-Met, phospho-c-Met (Y1234/1235), C/EBP-α, PPAR-γ, FAS, ACC, perilipin A, AMPK, phospho-AMPK, LKB-1, phospho-LKB-1, and β-actin overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.

-

qPCR: qPCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for c-Met, C/EBP-α, PPAR-γ, FAS, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Lipid Regulation

The following diagram illustrates the proposed signaling pathway through which this compound regulates lipid accumulation in adipocytes.

References

Methodological & Application

Application Notes and Protocols for JNJ-38877605 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase[1][2][3]. The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in the tumorigenesis of various cancers[4][5]. Preclinical studies demonstrated that this compound exhibits anti-tumor activity in xenograft models of prostate, non-small cell lung, and gastric cancer, as well as glioblastoma. However, the clinical development of this compound was terminated due to unexpected renal toxicity observed in a phase I human trial. This toxicity was attributed to the formation of species-specific insoluble metabolites by aldehyde oxidase, an issue not foreseen in initial preclinical toxicology studies using rats and dogs. Subsequent studies identified rabbits as a more appropriate preclinical model for assessing the toxicity of this compound, as they share a similar metabolic pathway with humans.

These application notes provide a summary of the preclinical in vivo anti-tumor activity of this compound and a representative experimental protocol for evaluating its efficacy in a xenograft mouse model.

Data Presentation

Summary of Preclinical Anti-Tumor Activity

While specific quantitative data from the initial preclinical efficacy studies are not extensively published, the available information indicates that this compound demonstrated significant tumor growth inhibition in various xenograft models. The table below is a qualitative summary based on literature descriptions.

| Cancer Type | Animal Model | Efficacy Outcome | Reference |

| Prostate Cancer | Xenograft | Demonstrated anti-tumor activity | |

| Non-Small Cell Lung Cancer | Xenograft | Demonstrated anti-tumor activity | |

| Gastric Cancer | Xenograft | Demonstrated anti-tumor activity | |

| Glioblastoma | Xenograft | Demonstrated anti-tumor activity |

Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation leads to the recruitment of downstream signaling molecules such as GRB2, GAB1, and SRC. These interactions subsequently activate several intracellular signaling cascades, including the RAS-ERK pathway, which is primarily associated with cell proliferation and morphogenetic effects, and the PI3K-AKT pathway, which promotes cell survival. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of c-Met and thereby inhibiting these downstream signaling events.

Experimental Protocols

The following is a representative protocol for a xenograft study to evaluate the in vivo anti-tumor efficacy of this compound. This protocol is based on standard methodologies for similar compounds.

Objective: To assess the anti-tumor activity of this compound in a human tumor xenograft mouse model.

Materials:

-

Cell Line: A human cancer cell line with known c-Met activation (e.g., SNU-5 gastric cancer cells, MKN45 gastric cancer cells, or a relevant prostate, lung, or glioblastoma cell line).

-

Animals: 6-8 week old female athymic nude mice (or other appropriate immunodeficient strain).

-

This compound: Powder form.

-

Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water).

-

Cell Culture Reagents: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

Other Reagents: Matrigel (optional), sterile PBS, anesthetics.

Experimental Workflow

Methodology:

-

Cell Culture: Culture the selected human cancer cell line in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.

-

Tumor Cell Implantation:

-

Harvest cells during their exponential growth phase.

-

Resuspend the cells in sterile PBS, optionally mixed 1:1 with Matrigel, to a final concentration of 5 x 10⁷ cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Grouping:

-

Monitor tumor growth by measuring the length and width with calipers twice weekly.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group) ensuring similar average tumor volumes across groups.

-

-

Drug Formulation and Administration:

-

Prepare this compound fresh daily or as per its stability data.

-

Suspend the required amount of powder in the vehicle to achieve the desired concentrations for oral gavage.

-

Administer this compound or vehicle control orally once daily (QD) for the duration of the study (e.g., 21 days).

-

-

Efficacy Assessment:

-

Measure tumor volumes and mouse body weights twice weekly throughout the treatment period.

-

The primary endpoint is tumor growth inhibition (TGI).

-

The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity (e.g., >20% body weight loss) are observed.

-

-

Pharmacodynamic Analysis (Optional):

-

At the end of the study, a subset of tumors from each group can be collected at a specific time point after the final dose (e.g., 2-4 hours).

-

Tumor lysates can be analyzed by Western blot to assess the phosphorylation status of c-Met and downstream effectors like AKT and ERK to confirm target engagement.

-

Important Considerations:

-

Toxicity Monitoring: Given the known species-specific renal toxicity of this compound, careful monitoring of animal health is crucial, even in mouse models where this specific toxicity was not initially observed. Regular observation for any signs of distress or adverse effects is recommended.

-

Dose Selection: Dose levels for efficacy studies should be based on prior pharmacokinetic and maximum tolerated dose (MTD) studies.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for JNJ-38877605 in Mouse Xenograft Models

For Research Use Only. Not for use in humans.

Introduction

JNJ-38877605 is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase (RTK) with an IC50 of 4 nM.[1] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[2] Dysregulation of this pathway is implicated in the progression of various cancers.[3] this compound has demonstrated anti-tumor activity in preclinical xenograft models of gastric and glioblastoma cancers.[2][3]

Crucial Safety Note: The clinical development of this compound was terminated due to observations of renal toxicity in human subjects and rabbits. This toxicity was found to be species-specific, resulting from the formation of insoluble metabolites, and was not observed in preclinical studies involving rats and dogs. Researchers using this compound in mice should be aware of this potential for species-specific toxicity, although it has not been reported in murine models. Careful monitoring of renal function is advised.

c-Met Signaling Pathway and Mechanism of Action of this compound

The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell growth, survival, and motility. This compound exerts its anti-tumor effects by binding to the ATP-binding site of c-Met, thereby inhibiting its kinase activity and blocking downstream signaling.

Caption: c-Met signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy of this compound in different mouse xenograft models.

Table 1: In Vivo Efficacy of this compound in a GTL-16 Gastric Carcinoma Xenograft Model

| Parameter | Value | Reference |

| Cell Line | GTL-16 (Human Gastric Carcinoma) | |

| Mouse Strain | Immunodeficient nu/nu female mice on Swiss CD1 background | |

| Dosage | 40 mg/kg/day | |

| Administration Route | Oral (p.o.) | |

| Treatment Duration | 72 hours | |

| Pharmacodynamic Effects | ||

| Change in plasma IL-8 | Statistically significant decrease from 0.150 ng/mL to 0.050 ng/mL | |

| Change in plasma GROα | Statistically significant decrease from 0.080 ng/mL to 0.030 ng/mL | |

| Change in plasma uPAR | Reduction of more than 50% |

Table 2: In Vivo Efficacy of this compound in a U251 Glioblastoma Xenograft Model

| Parameter | Value | Reference |

| Cell Line | U251 (Human Glioblastoma) | |

| Mouse Strain | Not specified | |

| Dosage | 50 mg/kg/day | |

| Administration Route | Oral (p.o.) | |

| Treatment Duration | 13 days | |

| Pharmacodynamic Effects | ||

| Effect on Ionizing Radiation (IR)-Induced Invasion | Inhibits IR-induced invasion | |

| Effect on Apoptosis | Promotes apoptosis |

Experimental Protocols

Protocol 1: GTL-16 Xenograft Model and this compound Treatment

1. Cell Culture:

-

Culture GTL-16 human gastric carcinoma cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells before they reach confluency to maintain exponential growth.

2. Animal Model:

-

Use 6-week-old immunodeficient nu/nu female mice on a Swiss CD1 background.

-

Allow mice to acclimatize for at least one week before experimental procedures.

3. Tumor Cell Implantation:

-

Harvest GTL-16 cells during the logarithmic growth phase.

-

Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Subcutaneously inoculate cells into the right posterior flank of each mouse.

4. This compound Formulation and Administration:

-

Note: A specific vehicle for this compound in preclinical studies is not detailed in the primary literature. A common formulation for oral gavage of hydrophobic compounds is provided below as a starting point.

-

Prepare a stock solution of this compound in a suitable solvent like propylene glycol.

-

For a working solution, mix the stock solution with Tween 80 and then add D5W (5% dextrose in water) to the final volume. A suggested ratio is to add 300 µL of a 100 mg/mL stock solution to 50 µL of Tween 80, mix, and then add 650 µL of D5W for a 1 mL final volume. This solution should be used immediately.

-

Administer this compound orally (p.o.) via gavage at a dosage of 40 mg/kg/day.

5. Monitoring and Endpoints:

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (width^2 x length) / 2.

-

At the end of the treatment period (e.g., 72 hours), collect blood samples for analysis of plasma biomarkers such as IL-8, GROα, and uPAR.

-

Monitor animal health and body weight throughout the study.

Caption: Experimental workflow for this compound treatment in a GTL-16 mouse xenograft model.

References

Application Notes and Protocols for JNJ-38877605 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, motility, and invasion.[2] Dysregulation of c-Met signaling through gene amplification, mutations, or overexpression is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[3][4] this compound has demonstrated significant anti-proliferative activity in cancer cell lines with aberrant c-Met signaling.[1]

These application notes provide detailed protocols for setting up and performing key cell-based assays to evaluate the efficacy and mechanism of action of this compound. The protocols include a cell proliferation assay to determine the cytotoxic effects of the compound and a Western blot analysis to assess the inhibition of c-Met phosphorylation and downstream signaling pathways.

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor induces its dimerization and autophosphorylation at key tyrosine residues (Tyr1230, Tyr1234, Tyr1235) within the kinase domain, leading to the activation of downstream signaling cascades. Major pathways activated by c-Met include the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which promotes cell survival, and the RAS/MEK/ERK (MAPK) pathway, which is involved in cell proliferation and motility. This compound exerts its inhibitory effect by blocking the ATP-binding site of c-Met, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.

Data Presentation

In Vitro Antiproliferative Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its potent antiproliferative effects in cells with c-Met dysregulation.

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |

| EBC-1 | Non-Small Cell Lung Cancer | 9.5 | 72 hours |

| MKN45 | Gastric Cancer | 10.9 | 72 hours |

| SNU-5 | Gastric Cancer | 15.8 | 72 hours |

| GTL-16 | Gastric Carcinoma | Not Specified | Not Specified |

| NCI-H1993 | Non-Small Cell Lung Cancer | Not Specified | Not Specified |

Data compiled from publicly available sources.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Recommended cell lines (e.g., MKN45, EBC-1, or SNU-5)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM is recommended to generate a dose-response curve).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete solubilization.

-